N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide is a chemical compound with potential therapeutic applications. It is known for its complex structure, which includes a tetrahydroisoquinoline core and a difluorobenzenesulfonamide group. This compound has been studied for its biological activity and potential use in various fields, including medicine and industry.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and receptors.
Industry: It may be used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide involves multiple steps. The general synthetic route includes the formation of the tetrahydroisoquinoline core, followed by the introduction of the acetyl group and the difluorobenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of key biological pathways. For example, it may inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and tumor progression .
Comparison with Similar Compounds
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide can be compared with other similar compounds, such as:
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-9-14(18)3-5-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAUXWUQWMZIRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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